Benzyldimethyltetradecylammonium chloride dihydrate

Catalog No.
S664154
CAS No.
147228-81-7
M.F
C23H46ClNO2
M. Wt
404.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyldimethyltetradecylammonium chloride dihydrat...

CAS Number

147228-81-7

Product Name

Benzyldimethyltetradecylammonium chloride dihydrate

IUPAC Name

benzyl-dimethyl-tetradecylazanium;chloride;dihydrate

Molecular Formula

C23H46ClNO2

Molecular Weight

404.1 g/mol

InChI

InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1

InChI Key

YLPZVNXGKBIJBW-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-]

The exact mass of the compound Benzyldimethyltetradecylammonium chloride dihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a highly purified, specific-chain-length (C14) quaternary ammonium compound that functions as a potent cationic surfactant, phase-transfer catalyst, and biocide . Unlike variable commercial mixtures of benzalkonium chloride, this pure C14 homolog offers a precisely defined critical micelle concentration (CMC) and consistent lipophilicity [1]. Procuring the dihydrate form rather than the anhydrous variant ensures solid-state stability and prevents moisture-induced mass variability during precision weighing and formulation scaling .

Substituting pure C14-BAC dihydrate with standard mixed-chain benzalkonium chloride (C12-C16) introduces significant batch-to-batch variability in micellization thermodynamics, as the varying chain lengths alter the overall critical micelle concentration and antimicrobial efficacy [1]. Furthermore, utilizing the anhydrous form (CAS 139-08-2) instead of the dihydrate introduces severe hygroscopicity, leading to continuous moisture absorption during storage and handling . This moisture uptake causes significant errors in molarity calculations, compromising reproducibility in sensitive phase-transfer catalysis and precision biocide formulations.

Dihydrate Solid-State Stability vs. Anhydrous Hygroscopicity

The anhydrous form of benzyldimethyltetradecylammonium chloride (CAS 139-08-2) is highly hygroscopic, rapidly absorbing atmospheric moisture which skews mass-to-moles calculations . The dihydrate form (CAS 147228-81-7) is a stable crystalline solid that resists unpredictable moisture uptake under standard laboratory conditions, ensuring precise stoichiometric control .

Evidence DimensionMoisture absorption and handling stability
Target Compound DataStable dihydrate structure; non-hygroscopic during standard weighing.
Comparator Or BaselineAnhydrous C14-BAC (CAS 139-08-2) - Highly hygroscopic, leading to variable water content.
Quantified DifferenceEliminates moisture-induced weighing errors caused by hygroscopicity.
ConditionsStandard ambient laboratory storage and handling.

Guarantees exact molar dosing for phase-transfer catalysis and pharmaceutical formulations without requiring specialized dry-box handling.

Lower Critical Micelle Concentration (CMC) Threshold vs. C12 Homolog

The length of the alkyl chain strictly dictates the critical micelle concentration (CMC) of quaternary ammonium compounds. Pure C14-BAC exhibits a significantly lower CMC of 7.27 × 10^-4 M compared to the C12 homolog, which requires a much higher concentration of 4.54 × 10^-3 M to form micelles [1]. Because micelle formation is the primary driver for solubilizing viral lipid envelopes, the C14 homolog achieves membrane disruption at lower active concentrations [2].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data7.27 × 10^-4 M (0.727 mM)
Comparator Or BaselineC12-BAC Homolog (4.54 × 10^-3 M or 4.54 mM)
Quantified Difference~6.2-fold lower concentration required to reach CMC.
ConditionsAqueous solution with 10% serum-free medium.

Allows formulators to achieve micelle-driven virucidal and bactericidal efficacy at significantly lower active ingredient concentrations.

Predictable Phase Behavior vs. Mixed Benzalkonium Chloride

Commercial benzalkonium chloride is typically a mixture of C12, C14, and C16 chains, resulting in a broad and variable micellization range depending on the molar ratio of the batch (e.g., CMC varying from 8.31 × 10^-5 M to 9.09 × 10^-4 M) [1]. Procuring the pure C14 dihydrate guarantees a sharp, singular CMC of 7.27 × 10^-4 M and uniform lipophilicity, which is critical for reproducible phase-transfer catalysis and consistent micellar solubilization [2].

Evidence DimensionCMC Sharpness and Uniformity
Target Compound DataSingular, sharp CMC at 7.27 × 10^-4 M.
Comparator Or BaselineMixed BAC (C12/C14/C16)
Quantified DifferenceEliminates up to a 10-fold batch-to-batch CMC variability seen in mixed-chain preparations.
ConditionsIndustrial formulation and phase-transfer catalysis scaling.

Essential for strict quality control in pharmaceutical excipient use and high-yield organic synthesis where phase boundaries must be precisely managed.

Precision Phase-Transfer Catalysis in Organic Synthesis

In complex organic syntheses where exact molar ratios are required, the stable dihydrate form of C14-BAC prevents stoichiometric errors commonly caused by the hygroscopic anhydrous alternative, ensuring high-yield phase-transfer reactions .

Standardized Antimicrobial and Virucidal Assays

For researchers establishing baseline membrane disruption kinetics, pure C14-BAC provides a single-chain QAC with a known, low CMC (0.727 mM), eliminating the experimental noise and variable efficacy associated with commercial mixed-chain BACs [1].

High-Reproducibility Pharmaceutical Formulations

When utilized as an excipient for solubilizing poorly water-soluble drugs, the pure C14 chain's sharp phase transition behavior guarantees consistent micellar formation, which is critical for maintaining strict quality control across production batches[2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

147228-81-7

Dates

Last modified: 08-15-2023

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